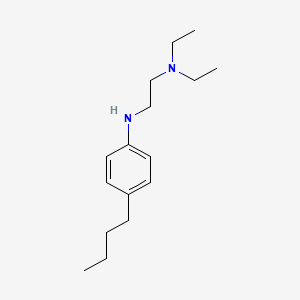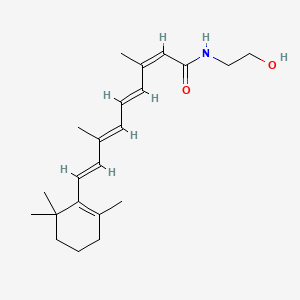
13-cis-N-(2-Hydroxyethyl)retinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13-cis-N-(2-Hydroxyethyl)retinamide is a synthetic retinoid derivative of 13-cis-retinoic acid Retinoids are compounds derived from vitamin A and are known for their significant roles in cell growth, differentiation, and apoptosis
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 13-cis-N-(2-Hydroxyethyl)retinamide typically involves the reaction of 13-cis-retinoic acid with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Starting Material: 13-cis-retinoic acid.
Reagent: 2-aminoethanol.
Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or ethanol, under reflux conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 13-cis-N-(2-Hydroxyethyl)retinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent retinoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride can facilitate substitution reactions.
Major Products:
Oxidation: Formation of oxides and ketones.
Reduction: Regeneration of 13-cis-retinoic acid.
Substitution: Formation of various substituted retinamides.
科学的研究の応用
Chemistry: Used as a model compound to study retinoid chemistry and reactions.
Biology: Investigated for its role in cell differentiation and growth.
Medicine: Explored for its potential in cancer therapy, particularly in inhibiting tumor growth and metastasis.
作用機序
The mechanism by which 13-cis-N-(2-Hydroxyethyl)retinamide exerts its effects involves binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors are nuclear transcription factors that regulate gene expression. Upon binding, the compound modulates the transcription of genes involved in cell differentiation, growth, and apoptosis . This mechanism is crucial for its potential therapeutic effects in cancer treatment.
類似化合物との比較
- N-ethyl retinamide
- N-4-hydroxyphenyl retinamide
- All-trans-retinoic acid
Comparison:
- Toxicity: 13-cis-N-(2-Hydroxyethyl)retinamide exhibits comparatively less toxicity than its all-trans counterparts .
- Efficacy: It has shown promising results in inhibiting tumor growth and metastasis, making it a unique candidate for cancer therapy .
- Stability: The compound is relatively stable under physiological conditions, which is advantageous for therapeutic applications.
特性
CAS番号 |
75686-05-4 |
|---|---|
分子式 |
C22H33NO2 |
分子量 |
343.5 g/mol |
IUPAC名 |
(2Z,4E,6E,8E)-N-(2-hydroxyethyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide |
InChI |
InChI=1S/C22H33NO2/c1-17(8-6-9-18(2)16-21(25)23-14-15-24)11-12-20-19(3)10-7-13-22(20,4)5/h6,8-9,11-12,16,24H,7,10,13-15H2,1-5H3,(H,23,25)/b9-6+,12-11+,17-8+,18-16- |
InChIキー |
JOSHOGBFUULHNI-OOGIHWIZSA-N |
異性体SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)NCCO)/C)/C |
正規SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NCCO)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



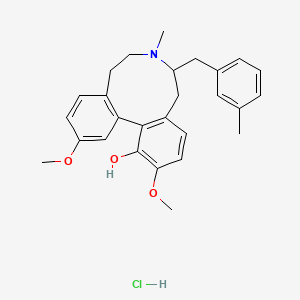
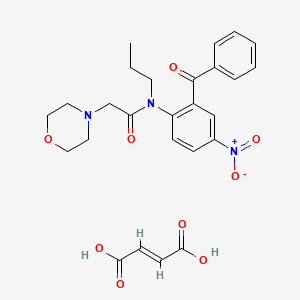
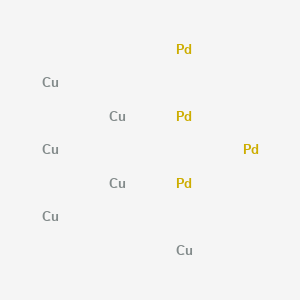
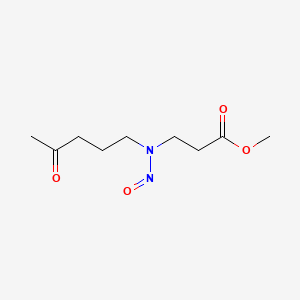
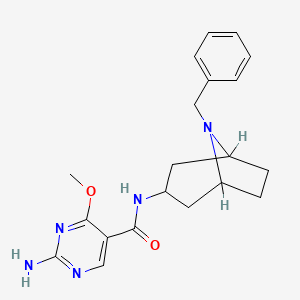
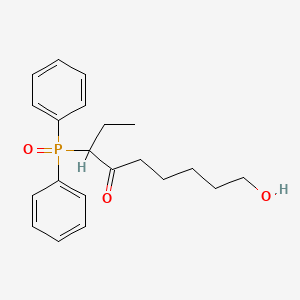

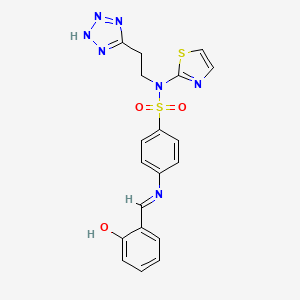
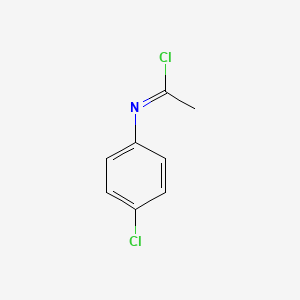
![4-[4-(3,4-Dimethylphenyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B14434995.png)
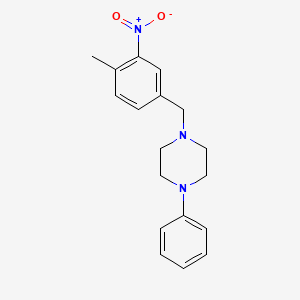
![{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}hydrazine](/img/structure/B14435009.png)
